molecular formula C8H10N2O B079194 4,6-Dimethylnicotinamide CAS No. 13061-58-0

4,6-Dimethylnicotinamide

Cat. No. B079194
CAS RN: 13061-58-0
M. Wt: 150.18 g/mol
InChI Key: DVBWVOJRHMVPTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dimethylnicotinamide and its derivatives has been explored through different methods. One approach involves the condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines, leading to the formation of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (Demina & Konshin, 1992). Another novel synthetic route starting from propargyl alcohol and dipropylamine has been studied, showing a total yield of more than 65% for the synthesis of 2-Chloro-N,N-dimethylnicotinamide, highlighting the compound's role as an important synthesis intermediate (Xiao-hua, 2013).

Molecular Structure Analysis

The molecular structure of 4,6-Dimethylnicotinamide derivatives has been extensively studied, with X-ray diffraction being a common method for determining crystal structures. One study on 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provides insight into the crystal structure and theoretical calculation, indicating monoclinic symmetry and detailed geometric parameters (Ren et al., 2006).

Chemical Reactions and Properties

4,6-Dimethylnicotinamide participates in various chemical reactions, forming complex structures and demonstrating unique reactivity patterns. For instance, its interaction with triethyl orthoformate in acetic anhydride leads to derivatives with significant structural complexity (Demina & Konshin, 1992). Another study showed the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, revealing the compound's versatility in forming heterocyclic structures (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of 4,6-Dimethylnicotinamide and its derivatives have been characterized through various analytical techniques. Studies often focus on crystallographic data to understand the solid-state properties and the influence of structural modifications on the compound's physical characteristics. For example, the study on the crystal structure of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provides valuable data on crystal symmetry, dimensions, and theoretical calculations (Ren et al., 2006).

Chemical Properties Analysis

The chemical properties of 4,6-Dimethylnicotinamide, such as reactivity and stability, are crucial for its application in synthetic chemistry. Its ability to undergo various chemical transformations, form stable structures, and interact with different reagents highlights its versatility as a chemical intermediate. The studies on its reactions with triethyl orthoformate and the synthesis of pyrimido[4,5-d]pyrimidine derivatives exemplify its chemical behavior and potential applications in the synthesis of complex molecules (Demina & Konshin, 1992); (Prajapati & Thakur, 2005).

Scientific Research Applications

  • Biochemical Assays : 4,6-Dimethylnicotinamide has been used in biochemical assays. For instance, a fluorometric method for the assay of nicotinamide methyltransferase used 1,4-Dimethylnicotinamide formed from 4-methylnicotinamide (A. Sano, N. Takimoto, & S. Takitani, 1989).

  • Synthesis of Herbicides : It is used in the synthesis of herbicides, like nicosulfuron. An experimental study optimized the synthesis route of 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate in producing nicosulfuron, enhancing the yield significantly (Sun Jian, 2006).

  • Pharmaceutical Research : 4,6-Dimethylnicotinamide derivatives have been explored for pharmaceutical applications. For example, N,N-Dimethyl-3β-hydroxycholenamide, a steroidal liver X receptor agonist, was evaluated for retinal cholesterol reduction and cholesterol biosynthesis inhibition (Nicole El-Darzi et al., 2018).

  • Cancer Research : Research has also focused on compounds like N-(4-hydroxyphenyl)retinamide, a derivative of 4,6-Dimethylnicotinamide, for its potential in cancer prevention and treatment. Studies show its efficacy in inhibiting mammary carcinogenesis (D. Mccormick et al., 1982).

  • Neuroscience : In neuroscience, derivatives like Dimethyl Sulfoxide (DMSO) have been studied for their neuroprotective effects against excitotoxic death in hippocampal neurons (Chengbiao Lu & M. Mattson, 2001).

  • Environmental Applications : 4,6-Dimethylnicotinamide derivatives have been investigated for environmental applications, such as in sustainable synthesis of organic salts for use as environmentally friendly agrochemicals (W. Stachowiak et al., 2022).

Safety And Hazards

While specific safety and hazard information for 4,6-Dimethylnicotinamide is not available, related compounds such as 2-Chloro-4,6-dimethylnicotinamide are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several relevant papers on 4,6-Dimethylnicotinamide and related compounds. For instance, one paper discusses the discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors . Another paper discusses the design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives . These papers provide valuable insights into the properties and potential applications of 4,6-Dimethylnicotinamide.

properties

IUPAC Name

4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBWVOJRHMVPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355853
Record name 4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylnicotinamide

CAS RN

13061-58-0
Record name 4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
GG Danagulyan, LG Sahakyan - Chemistry of Heterocyclic Compounds, 2004 - Springer
The rearrangement of 1-alkyl-2-(carbamoylmethyl)pyrimidinium iodides into substituted 2-alkylaminonicotinamides occurring in alcoholic solutions of amines has been studied. It was …
Number of citations: 3 link.springer.com
LM Demina, ME Konshin - Chemistry of Heterocyclic Compounds, 1992 - Springer
Aryl-2,5,7-trimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidines are formed from the cyclization of N-acetyl-2-arylamino-4,6-dimethylnicotinonitriles by perchloric acid in a mixture of acetic …
Number of citations: 5 link.springer.com
H Ishikawa, K Ban, N Uemura… - European Journal of …, 2020 - Wiley Online Library
Attrition‐enhanced deracemization of two axially chiral nicotinamides, crystallizing as a conglomerate of a P2 1 crystal system, was performed. N,N‐Dialkylnicotinamides with …
LV Dyadyuchenko, SN Mikhailichenko… - Chemistry of …, 2005 - Springer
A convenient preparative route for synthesis has been developed and nicotinoyl isocyanates (NIC) have been obtained for the first time by the action of oxalyl chloride on amides of …
Number of citations: 5 link.springer.com
JM Klunder, KD Hargrave, MA West… - Journal of medicinal …, 1992 - ACS Publications
Dibenz [6,/][l, 4] oxazepin-ll (10fl)-ones (III), pyrido [2, 3-b][1, 4] benzoxazepin-6 (5fl)-ones (IV), and pyrido [2, 3-b]-[l, 5] benzoxazepin-5 (6H)-ones (V) were found to inhibit human …
Number of citations: 185 pubs.acs.org
P Bourbon, Q Peng, G Ferraudi, C Stauffacher… - Bioorganic & medicinal …, 2013 - Elsevier
The syntheses of 7-diethylaminocoumarin- or modified DEACM-nicotinamide and 6-bromo-7-methoxycoumarin- or BMCM-nicotinamide have been accomplished by reaction of …
Number of citations: 15 www.sciencedirect.com
LCW Chang… - Journal of medicinal …, 2007 - ACS Publications
In this study we developed a refined pharmacophore model for antagonists of the human adenosine A 1 receptor, based on features of known pyrimidine and purine derivatives. The …
Number of citations: 52 pubs.acs.org
EA Sidorova, ES Kostenko, IS Arustamova… - Chemistry of …, 2011 - Springer
The reactions of 2-aminonicotinamides with triethyl orthoformate, carboxylic acids chlorides, aldehydes, and 2-formylbenzoic acid were studied. As a result pyrido[2,3-d]pyrimidin-4(1H)-…
Number of citations: 8 link.springer.com
G Horna, J Ruiz - Microbial Pathogenesis, 2021 - Elsevier
Type 3 secretion systems (T3SSs) are a series of mechanisms involved in bacterial pathogenesis. While Pseudomonas aeruginosa only possess one T3SS, it plays a key role in the …
Number of citations: 7 www.sciencedirect.com
MD Tezerjani, A Benvidi, AD Firouzabadi… - Measurement, 2017 - Elsevier
In this paper, an electrochemical sensor was constructed for determination of epinephrine based on carbon paste electrode (CPE) modified with graphene oxide (GO) and 2-(5-Ethyl-2,4-…
Number of citations: 84 www.sciencedirect.com

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